molecular formula C24H25N3O5 B2442342 N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898416-49-4

N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2442342
CAS No.: 898416-49-4
M. Wt: 435.48
InChI Key: RALZCOYAVXDLNK-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-30-21-10-9-17(14-22(21)31-2)26-24(29)23(28)25-15-19(20-8-5-13-32-20)27-12-11-16-6-3-4-7-18(16)27/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALZCOYAVXDLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the intermediate with 3,4-dimethoxyaniline.

    Attachment of the furan-2-yl and indolin-1-yl groups: These groups can be introduced through a series of substitution reactions, often involving the use of protecting groups and subsequent deprotection steps.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

    Materials Science: It can be used in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    Signal transduction pathways: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
  • N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide
  • N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Uniqueness

N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is unique due to the presence of both furan and indoline moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

1. Chemical Structure and Properties

IUPAC Name: N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Molecular Formula: C24H25N3O5
Molecular Weight: 435.5 g/mol
CAS Number: 898416-49-4

PropertyValue
Molecular FormulaC24H25N3O5
Molecular Weight435.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

2. Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Core: Reaction of oxalyl chloride with an appropriate amine.
  • Introduction of the 3,4-Dimethoxyphenyl Group: Reaction with 3,4-dimethoxyaniline.
  • Attachment of Furan and Indole Groups: Substitution reactions using protecting groups.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Potential binding to receptors that modulate physiological responses.
  • Signal Transduction Pathways: Influence on pathways that regulate cell signaling and function.

3.2 Pharmacological Effects

Preliminary studies suggest several pharmacological effects:

  • Anti-inflammatory Properties: The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity: Research indicates potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Effects: The compound may exhibit activity against certain bacterial strains.

4. Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Anti-inflammatory Studies:
    • A study demonstrated that this compound significantly reduced levels of TNF-alpha in macrophage cultures, indicating its anti-inflammatory potential.
  • Anticancer Activity:
    • In vitro tests showed that the compound inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value in the low micromolar range, suggesting strong anticancer activity.
  • Antimicrobial Testing:
    • The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

5. Future Directions

The promising biological activities of this compound warrant further investigation:

  • In Vivo Studies: To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies: To elucidate the precise mechanisms underlying its biological effects.
  • Structural Modifications: To enhance potency and selectivity for specific targets.

Q & A

Q. What are the key synthetic routes for N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of intermediates like furan-2-yl-ethylamine and indolin-1-yl derivatives using coupling reagents (e.g., carbodiimides) .
  • Step 2 : Oxalamide linkage formation via condensation between oxalic acid derivatives and amine intermediates under controlled pH and temperature .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Challenges include steric hindrance from bulky groups (e.g., dimethoxyphenyl), requiring optimized reaction times and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .

Q. How is the compound’s structure characterized experimentally?

Structural validation employs:

  • NMR Spectroscopy : To confirm hydrogen and carbon environments, especially distinguishing between dimethoxyphenyl and indolin-1-yl protons .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ at m/z ~493) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

  • Receptor binding : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to indole alkaloids .
  • Anticancer potential : Moderate cytotoxicity in vitro (IC₅₀ ~10–50 µM) against specific cancer cell lines, attributed to furan and indole moieties .
  • Enzyme inhibition : Preliminary assays show inhibition of kinases or proteases, though target specificity requires validation .

Advanced Research Questions

Q. How can synthetic yields be improved given steric hindrance from bulky substituents?

Optimization strategies include:

  • Catalyst selection : Use of HOBt (1-hydroxybenzotriazole) to enhance coupling efficiency in amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions during condensation steps .
  • Protecting groups : Temporary protection of hydroxyl or amine groups to mitigate steric effects .

Q. How to resolve contradictions in biological activity data across studies?

Methodological approaches:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell line viability assays with triplicate measurements) .
  • Off-target profiling : Use proteome-wide screening (e.g., affinity chromatography or thermal shift assays) to identify non-specific interactions .
  • Comparative studies : Benchmark against structurally similar oxalamides (e.g., N1-(4-fluorobenzyl)-N2-(indolin-1-yl) derivatives) to isolate structure-activity relationships .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with receptors (e.g., G-protein-coupled receptors) .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with dimethoxyphenyl groups) . Validation requires correlation with experimental IC₅₀ or Ki values .

Q. How to design derivatives to enhance metabolic stability?

Strategies include:

  • Bioisosteric replacement : Substitute furan with thiophene or pyridine to improve resistance to CYP450 oxidation .
  • Prodrug approaches : Introduce ester or phosphate groups to enhance solubility and delay hepatic clearance .
  • LogP optimization : Reduce hydrophobicity (e.g., replace methyl groups with polar substituents) to lower plasma protein binding .

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